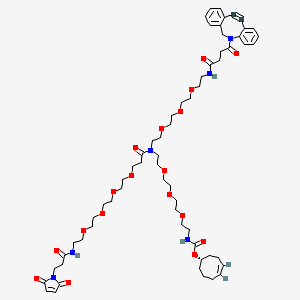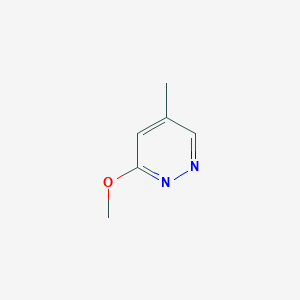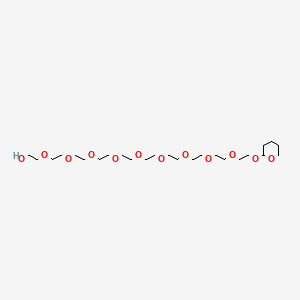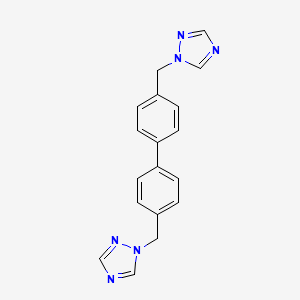
Fmoc-PEG5-NHBoc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-PEG5-NHBoc is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a PEG chain with five ethylene glycol units (PEG5), and a tert-butoxycarbonyl (Boc) protected amine (NHBoc). This structure allows it to serve as a versatile linker in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG5-NHBoc typically involves the following steps:
Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane.
PEGylation: The PEG chain is introduced through a series of etherification reactions, often using polyethylene glycol derivatives and appropriate catalysts.
Boc Protection: The final step involves protecting the terminal amine group with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection and PEGylation reactions.
Purification: The product is purified using techniques like column chromatography and recrystallization to achieve high purity levels (>95%).
Chemical Reactions Analysis
Types of Reactions
Fmoc-PEG5-NHBoc undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc and Boc groups can be selectively removed under basic conditions, allowing for further functionalization.
Click Chemistry: The PEG linker can participate in click chemistry reactions to form stable bioconjugates.
Common Reagents and Conditions
Fmoc Deprotection: Typically achieved using piperidine in dimethylformamide (DMF).
Boc Deprotection: Achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Fmoc Deprotection: Produces a free amine that can be further functionalized.
Boc Deprotection: Produces a free amine that can be used in subsequent reactions.
Scientific Research Applications
Chemistry
Fmoc-PEG5-NHBoc is widely used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system . It is also used in peptide synthesis and as a linker in various bioconjugation reactions.
Biology and Medicine
In biological research, this compound is used to create bioconjugates with proteins, antibodies, and peptides. These bioconjugates are valuable in drug delivery, diagnostic imaging, and therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of advanced materials and nanotechnology applications. Its ability to form stable linkages makes it suitable for creating functionalized surfaces and materials.
Mechanism of Action
The mechanism of action of Fmoc-PEG5-NHBoc involves its role as a linker in bioconjugates and PROTACs. The Fmoc group protects the amine during synthesis and can be removed under basic conditions to expose the reactive amine. The PEG chain provides solubility and flexibility, while the Boc group protects the terminal amine until it is needed for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-PEG3-NHBoc: Similar structure but with a shorter PEG chain.
Fmoc-PEG7-NHBoc: Similar structure but with a longer PEG chain.
Fmoc-PEG5-NH2: Lacks the Boc protection on the terminal amine.
Uniqueness
Fmoc-PEG5-NHBoc is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility for various applications. The presence of both Fmoc and Boc protecting groups allows for selective deprotection and functionalization, making it a versatile tool in chemical and biological research .
Properties
Molecular Formula |
C30H42N2O8 |
|---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C30H42N2O8/c1-30(2,3)40-29(34)32-13-15-36-17-19-38-21-20-37-18-16-35-14-12-31-28(33)39-22-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,27H,12-22H2,1-3H3,(H,31,33)(H,32,34) |
InChI Key |
LGQRHGBIETYXLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)




![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)
